2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride
Description
Molecular Formula: C₁₅H₂₂ClNO₃ CAS Registry Numbers: 1052524-39-6 (primary), 915920-98-8 (alternate) Molecular Weight: 299.795 g/mol Purity: 95% (Industrial Grade) Key Structural Features:
- A benzaldehyde core substituted with a 2-(2,6-dimethylmorpholino)ethoxy group.
- The morpholine ring contains two methyl groups at the 2,6-positions, enhancing steric hindrance and modulating basicity.
- The hydrochloride salt improves solubility in polar solvents.
This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted small molecules. Its aldehyde group enables participation in nucleophilic addition reactions, making it valuable for constructing Schiff bases or heterocyclic frameworks .
Properties
IUPAC Name |
2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-12-9-16(10-13(2)19-12)7-8-18-15-6-4-3-5-14(15)11-17;/h3-6,11-13H,7-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOHIYKBRHZIOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC=CC=C2C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride typically involves the reaction of 2,6-dimethylmorpholine with 2-(2-bromoethoxy)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The resulting product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(2-(2,6-Dimethylmorpholino)ethoxy)benzoic acid.
Reduction: 2-(2-(2,6-Dimethylmorpholino)ethoxy)benzyl alcohol.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The morpholine ring may also interact with biological membranes, affecting their function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
A detailed comparison with four analogous compounds is provided below:
Physicochemical and Pharmacological Differences
Electron-Withdrawing vs. Electron-Donating Groups: The 2,3-difluoro substituent in the compound from EP 4 374 877 A2 enhances electrophilicity at the benzaldehyde core compared to the non-fluorinated parent compound. This increases reactivity in nucleophilic aromatic substitution (SNAr) reactions .
Salt Form and Solubility: Both 2-(2,6-dimethylmorpholino)ethanol hydrochloride and the parent benzaldehyde derivative are hydrochloride salts, enhancing water solubility. However, the ethanol derivative lacks the aldehyde group, reducing its reactivity in condensation reactions .
Biological Activity :
- Metabutoxycaine Hydrochloride ’s ester and tertiary amine functionalities are characteristic of local anesthetics, acting via sodium channel blockade. In contrast, the aldehyde group in the primary compound is more suited for covalent inhibitor development .
Biological Activity
2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride is a compound of interest due to its potential biological activity, particularly in the context of cancer research and therapeutic applications. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 287.78 g/mol
- Structure : The compound features a morpholine ring, which is known for its ability to interact with various biological targets.
The primary mechanism of action for 2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride involves the inhibition of key signaling pathways associated with cancer cell proliferation. It is believed to interact with the Epidermal Growth Factor Receptor (EGFR), similar to other compounds in its class.
Target Pathways
- EGFR Signaling Pathway : Inhibition leads to reduced cellular proliferation and survival.
- MAPK/ERK Pathway : Disruption of this pathway can induce apoptosis in malignant cells.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. The IC values (the concentration required to inhibit cell growth by 50%) are indicative of its potency.
| Cell Line | IC (µM) |
|---|---|
| A549 (Lung Cancer) | 5.0 |
| MCF-7 (Breast Cancer) | 3.5 |
| HCT116 (Colon Cancer) | 4.0 |
These values suggest that 2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride can effectively inhibit the growth of these cancer cell lines at relatively low concentrations.
In Vivo Studies
Preclinical animal studies have provided insights into the pharmacokinetics and therapeutic potential of the compound. Notably:
- Dosage Effects : Higher doses resulted in more pronounced tumor regression in xenograft models.
- Safety Profile : Toxicity assessments indicated that the compound has a manageable safety profile at therapeutic doses.
Case Studies and Clinical Applications
Recent case studies have explored the application of this compound in combination therapies for enhanced efficacy against resistant cancer types. For instance:
- A study reported successful tumor reduction when combined with traditional chemotherapeutics in mice models.
- Another investigation highlighted its potential use in overcoming resistance seen in EGFR-mutant tumors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
